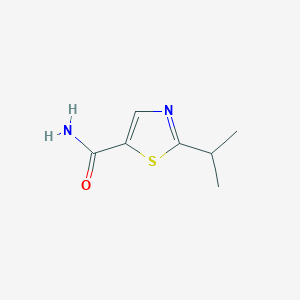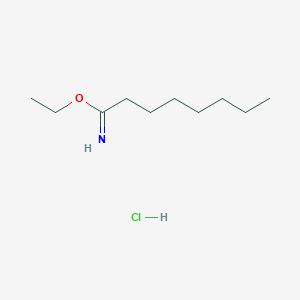
Ethyloctanimidatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyloctanimidatehydrochloride is a chemical compound that belongs to the class of amidines Amidines are known for their reactivity and versatility in various chemical reactions, making them valuable in synthetic chemistry and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyloctanimidatehydrochloride typically involves the reaction of ethyl chloroacetate with ammonia under controlled conditions. The process begins with the addition of ethyl chloroacetate to a chilled aqueous ammonia solution, followed by vigorous stirring and subsequent filtration to obtain the desired product . The reaction is carried out at low temperatures (0-5°C) to ensure high yields and minimize side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade ethyl chloroacetate and ammonia, with careful control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for mixing, cooling, and filtration enhances efficiency and scalability.
化学反应分析
Types of Reactions
Ethyloctanimidatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Ethyloctanimidatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyloctanimidatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
相似化合物的比较
Ethyloctanimidatehydrochloride can be compared with other similar compounds, such as:
Acetamidines: Similar in structure but differ in their reactivity and applications.
N-sulfonyl amidines: Known for their stability and use in different synthetic applications.
Phosphoryl amidines: Distinguished by their unique phosphorus-containing functional groups.
The uniqueness of this compound lies in its specific reactivity and potential for diverse applications, making it a valuable compound in both research and industry.
属性
CAS 编号 |
18542-64-8 |
|---|---|
分子式 |
C10H22ClNO |
分子量 |
207.74 g/mol |
IUPAC 名称 |
ethyl octanimidate;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-3-5-6-7-8-9-10(11)12-4-2;/h11H,3-9H2,1-2H3;1H |
InChI 键 |
WWTZSKIORCAZHR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=N)OCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


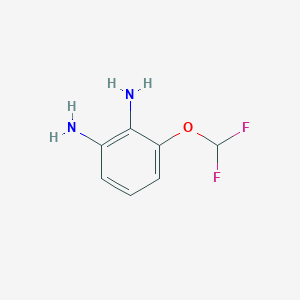
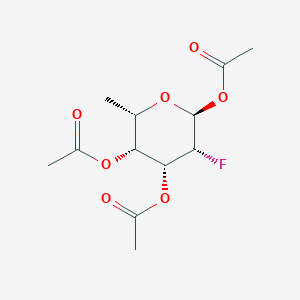
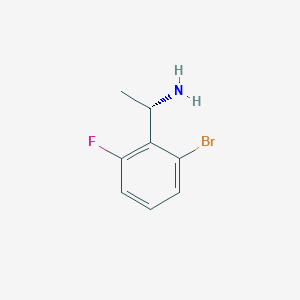
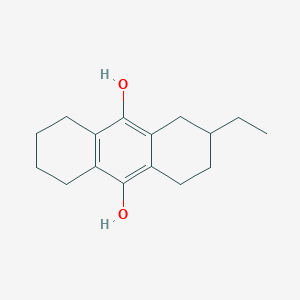
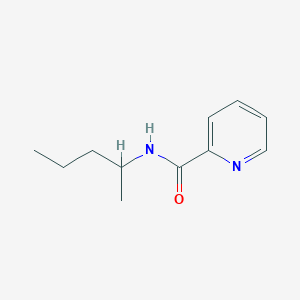


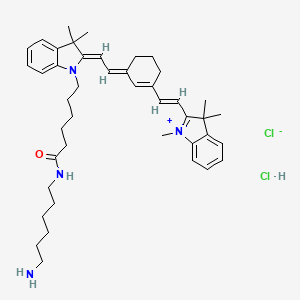


![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)
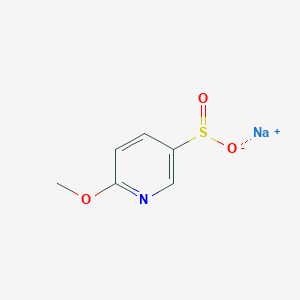
![(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B13127408.png)
